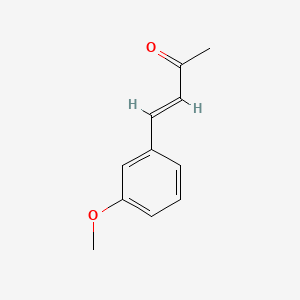

(3E)-4-(3-methoxyphenyl)but-3-en-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(3-methoxyphenyl)but-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-9(12)6-7-10-4-3-5-11(8-10)13-2/h3-8H,1-2H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGEZPLCPKXKLQQ-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50876373 | |

| Record name | 3-Buten-2-one,4-(3-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50876373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30625-53-7, 20766-31-8 | |

| Record name | 3-Buten-2-one, 4-(3-methoxyphenyl)-,(E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030625537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Buten-2-one,4-(3-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50876373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-methoxyphenyl)but-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3e 4 3 Methoxyphenyl but 3 En 2 One and Analogues

Claisen-Schmidt Condensation and its Variants

The most common and direct method for synthesizing (3E)-4-(3-methoxyphenyl)but-3-en-2-one and its analogues is the Claisen-Schmidt condensation. taylorandfrancis.com This reaction is a specific type of crossed aldol (B89426) condensation between an aromatic aldehyde lacking α-hydrogens, in this case, 3-methoxybenzaldehyde (B106831), and a ketone containing α-hydrogens, such as acetone (B3395972). wikipedia.orgmiracosta.edu The reaction proceeds via the formation of a ketone enolate, which acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. gordon.eduscribd.com The initial β-hydroxy ketone product readily undergoes dehydration, driven by the formation of a stable conjugated system, to yield the final α,β-unsaturated ketone. miracosta.eduscribd.com

The general reaction is as follows: 3-methoxybenzaldehyde + Acetone → this compound + H₂O

This condensation can be catalyzed by either acids or, more commonly, bases. taylorandfrancis.com The choice of catalyst and reaction conditions is crucial for controlling the reaction rate and minimizing side products.

To optimize the Claisen-Schmidt condensation, various catalytic systems have been developed. These systems aim to increase the reaction's efficiency, yield, and stereoselectivity, favoring the formation of the desired (E)-isomer.

Sodium tungstate (B81510) (Na₂WO₄·2H₂O) has emerged as an effective catalyst for improving the yield of monocondensation products in reactions between aromatic aldehydes and acetone. nih.gov In a typical procedure for a related analogue, anisaldehyde (4-methoxybenzaldehyde) and acetone are stirred in ethanol (B145695) at room temperature in the presence of sodium tungstate. nih.gov This system was found to be the catalyst of choice for improving the yield of the monocondensation product, achieving a 96% yield for (E)-4-(4-methoxyphenyl)but-3-en-2-one. nih.gov Sodium tungstate is an inexpensive, simple, and water-soluble inorganic salt that can function as a non-oxidative basic catalyst in condensation reactions. sphinxsai.com

| Reactants | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Anisaldehyde + Acetone | Sodium Tungstate (30 mol%) | Ethanol | 25°C, 24h | 96% | nih.gov |

The traditional and widely used method for Claisen-Schmidt condensation involves base catalysis, typically using strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). wikipedia.orgnih.gov The base promotes the formation of an enolate ion from acetone, which is the key nucleophilic species in the reaction mechanism. gordon.eduscribd.com These reactions are often carried out in a polar solvent such as ethanol. gordon.edu

Quantitative yields have been reported in solvent-free Claisen-Schmidt reactions using solid sodium hydroxide as the base. wikipedia.org This approach involves grinding the reactants with a catalytic amount of solid NaOH (e.g., 20 mol%), which can lead to excellent yields (96-98%) in a short reaction time. nih.gov This method is not only efficient but also aligns with the principles of green chemistry by eliminating the need for a solvent. nih.gov

| Reactants | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde + Acetone | 10% NaOH | Ethanol/Water, RT, 30 min | High (unspecified) | miracosta.edu |

| Substituted Benzaldehydes + Cycloalkanones | Solid NaOH (20 mol%) | Solvent-free, Grinding | 96-98% | nih.gov |

The Claisen-Schmidt condensation is inherently a one-step, or "one-pot," synthetic protocol. This process combines the starting materials (3-methoxybenzaldehyde and acetone) with a catalyst in a single reaction vessel to directly form the product. sphinxsai.com This operational simplicity makes it a highly attractive method for industrial-scale production. For instance, the synthesis of 2,4,5-triaryl substituted imidazoles utilizes a one-pot, three-component condensation catalyzed by sodium tungstate, highlighting the efficiency of such protocols. sphinxsai.com Similarly, the direct condensation of the aldehyde and ketone to form this compound proceeds without the need to isolate intermediates, streamlining the manufacturing process.

Catalytic Systems for Enhanced Yield and Stereoselectivity

Alternative Synthetic Routes to Butenone Scaffolds

While Claisen-Schmidt condensation is the predominant route, other synthetic strategies can be employed to create butenone scaffolds. One alternative involves the acid-catalyzed reaction between an aldehyde and a modified ketone. For example, the reaction of anisaldehyde with hydroxy-acetone in the presence of warm hydrochloric acid has been used to synthesize (Z)-3-Hydroxy-4-(4-methoxyphenyl)but-3-en-2-one. nih.gov

Another potential, though less direct, approach could involve Friedel-Crafts acylation. This method is used in the synthesis of 1-benzothiophen-3(2H)-one, a key intermediate for thioaurone scaffolds, demonstrating its utility in forming cyclic ketone structures that are analogous to the butenone backbone. mdpi.com Furthermore, methods involving the acylation of styrene (B11656) derivatives have been reported for producing benzalacetone ((E)-4-phenyl-3-buten-2-one), which could theoretically be adapted for substituted styrenes. google.com These alternative routes provide flexibility in synthesis design, especially when specific functionalities or stereoisomers are desired that may not be easily accessible through direct condensation.

Green Chemistry Approaches in this compound Synthesis

In recent years, significant efforts have been made to develop more environmentally friendly or "green" methods for synthesizing chalcones and related butenones. These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

One prominent green strategy is the use of alternative solvents. Glycerin, a biodegradable and non-toxic solvent, has been successfully used for the synthesis of chalcones, offering a greener alternative to traditional organic solvents. scielo.br

Solvent-free synthesis represents another major advancement. rsc.org As mentioned previously, the Claisen-Schmidt condensation can be performed with high efficiency by grinding the reactants with a solid base catalyst like NaOH. nih.gov This mechanochemical approach eliminates the need for solvents, reducing waste and simplifying product purification. mdpi.com The synthesis of a chalcone (B49325) analogue by mixing 4-methoxybenzaldehyde (B44291) and 3,4-(dimethoxy)phenyl methyl ketone with a catalytic amount of sodium hydroxide via a mechanochemical process highlights the effectiveness of this solvent-free method. mdpi.com

| Green Approach | Methodology | Advantages | Reference |

|---|---|---|---|

| Alternative Solvent | Using glycerin as the reaction medium. | Biodegradable, non-toxic, sustainable. | scielo.br |

| Solvent-Free Reaction | Grinding reactants with a solid catalyst (e.g., NaOH). | Eliminates solvent waste, reduces purification steps, high yield. | nih.govmdpi.com |

| Ultrasound Irradiation | Using sonochemical irradiation with activated carbon catalysts. | Significant enhancement in yield and selectivity. | taylorandfrancis.com |

Chemical Reactivity and Mechanistic Investigations of 3e 4 3 Methoxyphenyl but 3 En 2 One

Conjugate Addition Reactions

The presence of the α,β-unsaturated ketone moiety makes (3E)-4-(3-methoxyphenyl)but-3-en-2-one an excellent substrate for conjugate addition reactions, also known as Michael additions. In these reactions, a nucleophile attacks the electrophilic β-carbon of the conjugated system. This mode of reaction, termed 1,4-addition, is a vinylogous counterpart to the direct nucleophilic addition (1,2-addition) at the carbonyl carbon. The initial attack on the β-carbon results in the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final saturated product.

The Mukaiyama-Michael reaction is a specific type of conjugate addition where a silyl (B83357) enol ether acts as the nucleophile, and the reaction is typically promoted by a Lewis acid catalyst. While specific studies detailing the Mukaiyama-Michael reaction with this compound are not extensively documented, the general mechanism is well-established for α,β-unsaturated ketones. princeton.edu

The reaction pathway is initiated by the activation of the enone by a Lewis acid. This enhances the electrophilicity of the β-carbon, facilitating the attack by the silyl enol ether. This process is particularly valuable in organic synthesis as it allows for the formation of carbon-carbon bonds under relatively mild conditions and can be rendered enantioselective through the use of chiral catalysts. princeton.eduprinceton.edu The versatility of the silyl enol ether component allows for the introduction of a wide array of functional groups, leading to the synthesis of complex 1,5-dicarbonyl compounds or their equivalents.

Table 1: Key Features of the Mukaiyama-Michael Reaction

| Feature | Description |

| Nucleophile | Silyl enol ether |

| Electrophile | α,β-Unsaturated ketone (e.g., this compound) |

| Catalyst | Typically a Lewis acid (e.g., TiCl₄, SnCl₄) or an organocatalyst |

| Key Intermediate | Resonance-stabilized enolate |

| Product | 1,5-dicarbonyl compound or a functionalized ketone |

| Advantages | Mild reaction conditions, potential for stereoselectivity |

A broad range of nucleophiles can participate in conjugate addition to the α,β-unsaturated system of this compound. The outcome of the reaction, favoring either 1,4-addition (conjugate) or 1,2-addition (direct), is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature. "Soft" nucleophiles, such as enamines, thiols, and cuprates (Gilman reagents), generally favor 1,4-addition. masterorganicchemistry.com In contrast, "hard" nucleophiles like Grignard reagents and organolithium compounds tend to favor 1,2-addition to the carbonyl carbon. masterorganicchemistry.com

The general mechanism for the conjugate addition involves the attack of the nucleophile on the β-carbon, leading to an enolate intermediate. This intermediate is then protonated on the α-carbon, often during workup, to give the saturated ketone product. This reaction is a fundamental tool for carbon-carbon and carbon-heteroatom bond formation.

Table 2: Examples of Nucleophiles in Conjugate Addition to Chalcones

| Nucleophile Type | Example | Expected Product with this compound |

| Enolates | Diethyl malonate | Diethyl 2-(1-(3-methoxyphenyl)-3-oxobutyl)malonate |

| Amines | Piperidine | 4-(3-methoxyphenyl)-4-(piperidin-1-yl)butan-2-one |

| Thiols | Thiophenol | 4-(3-methoxyphenyl)-4-(phenylthio)butan-2-one |

| Cyanide | Hydrogen cyanide | 4-(3-methoxyphenyl)-3-cyanobutan-2-one |

| Cuprates | Lithium dimethylcuprate | 4-(3-methoxyphenyl)pentan-2-one |

Cycloaddition Reactions

The carbon-carbon double bond in this compound can participate in cycloaddition reactions, acting as a 2π-electron component. These reactions are powerful methods for the construction of cyclic structures.

In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. As an α,β-unsaturated ketone, this compound can function as a dienophile. The electron-withdrawing nature of the carbonyl group activates the double bond for this reaction. When this dienophile reacts with an unsymmetrical diene, the issue of regioselectivity arises.

The regiochemical outcome is largely governed by the electronic effects of the substituents on both the diene and the dienophile. For electron-rich dienes reacting with electron-poor dienophiles like chalcones, the major regioisomer is typically the one that results from the alignment of the most nucleophilic carbon of the diene with the most electrophilic carbon (the β-carbon) of the dienophile. This leads to the formation of "ortho" or "para" substituted cyclohexene (B86901) derivatives, depending on the substitution pattern of the diene. wikipedia.org

The α,β-unsaturated ketone framework of this compound is a versatile precursor for the synthesis of various heterocyclic compounds. nih.gov

Pyrazoles: One of the most common applications of chalcones in heterocycle synthesis is their reaction with hydrazine (B178648) and its derivatives to form pyrazolines, which can be subsequently oxidized to pyrazoles. nih.govmdpi.com The reaction proceeds via an initial conjugate addition of the hydrazine to the β-carbon, followed by intramolecular cyclization and dehydration. The use of substituted hydrazines allows for the synthesis of N-substituted pyrazoles. nih.gov

Pyrimidinones: While less common for simple chalcones, the butenone scaffold can be elaborated to form pyrimidinones. This typically involves reaction with a reagent containing a urea (B33335) or thiourea (B124793) fragment. The reaction often proceeds through a Michael addition followed by cyclization and dehydration.

Diazepines: Chalcones can also serve as precursors for the synthesis of diazepine (B8756704) derivatives, which are seven-membered heterocyclic rings containing two nitrogen atoms. For example, reaction with o-phenylenediamine (B120857) can lead to the formation of 1,5-benzodiazepine derivatives through a condensation and cyclization sequence. jocpr.commdpi.com

Table 3: Heterocycle Synthesis from Chalcone (B49325) Precursors

| Heterocycle | Reagent(s) | General Reaction Pathway |

| Pyrazole (B372694) | Hydrazine hydrate | Conjugate addition, cyclization, dehydration |

| Pyrimidinone | Urea / Thiourea | Michael addition, cyclization, dehydration |

| 1,5-Diazepine | o-Phenylenediamine | Condensation, cyclization |

Electrophilic Properties and Reaction Kinetics

The electrophilic character of this compound is central to its reactivity. The polarization of the conjugated system due to the electron-withdrawing carbonyl group makes the β-carbon atom electron-deficient and thus highly susceptible to attack by nucleophiles. The carbonyl carbon also represents an electrophilic site, leading to the possibility of competing 1,2- and 1,4-addition reactions as discussed previously.

Light-Driven Transformations and Photochemistry of this compound

The photochemical behavior of α,β-unsaturated ketones, a class of compounds to which this compound belongs, is a well-established area of organic chemistry. These molecules, often referred to as enones or chalcones, are known to undergo a variety of transformations upon exposure to light, primarily involving the carbon-carbon double bond and the carbonyl group. While specific photochemical studies on this compound are not extensively documented in publicly available literature, its structural motifs suggest a reactivity profile analogous to other chalcones and enones. The primary light-driven transformations anticipated for this compound include E/Z isomerization and [2+2] cycloaddition reactions.

Upon absorption of light, typically in the UV region, the enone molecule is promoted from its ground state to an excited singlet state (S1). This state is usually short-lived and can undergo intersystem crossing (ISC) to a more stable triplet state (T1). nih.gov It is from this triplet state that many of the characteristic photochemical reactions of enones occur. nih.gov

A key photochemical process for acyclic enones is the reversible E/Z isomerization around the carbon-carbon double bond. nih.govresearchgate.net For this compound, this would involve the conversion of the thermodynamically more stable E-isomer to the Z-isomer upon irradiation. This process occurs because photoexcitation leads to a decrease in the double bond character, allowing for rotation around the carbon-carbon single bond. photos.or.kr This isomerization can lead to a photostationary state, a mixture of both E and Z isomers, where the ratio depends on the excitation wavelength and the solvent. wikipedia.org In some cases, the Z-isomer can be the reactive intermediate in subsequent photochemical reactions. researchgate.net

Another significant photochemical reaction of enones is the [2+2] cycloaddition, which involves the reaction of the excited enone with an alkene to form a cyclobutane (B1203170) ring. nih.govwikipedia.org This reaction is a powerful tool in organic synthesis for the construction of four-membered rings. nih.gov The reaction can occur in an intermolecular fashion, where the enone reacts with a separate alkene molecule, or intramolecularly if an alkene moiety is present elsewhere in the molecule. The regiochemistry and stereochemistry of the cycloaddition are influenced by the electronic and steric properties of both the enone and the alkene. researchgate.net In the excited state, the polarity of the enone is reversed, with the β-carbon becoming nucleophilic, which influences the orientation of the alkene during the cycloaddition. wikipedia.org While direct studies on this compound are lacking, its enone functionality suggests the potential for it to participate in such cycloaddition reactions with suitable reaction partners under photochemical conditions.

The efficiency and outcome of these light-driven transformations can be influenced by various factors, including the wavelength of light used for excitation, the solvent, and the presence of photosensitizers. wikipedia.org Photosensitizers can be used to populate the triplet state of the enone more efficiently, which can be particularly useful for intermolecular reactions. nih.gov

Table 1: Potential Photochemical Reactions of this compound

| Reaction Type | Description | General Mechanism |

| E/Z Isomerization | Reversible conversion between the E and Z geometric isomers around the C=C double bond upon light absorption. | Photoexcitation to an excited state, followed by rotation around the single bond character of the C-C bond, and relaxation to the other isomer. |

| [2+2] Cycloaddition | Reaction of the excited enone with an alkene to form a cyclobutane ring. Can be intermolecular or intramolecular. | Photoexcitation of the enone to the triplet state, followed by a stepwise reaction with an alkene involving a diradical intermediate. |

Advanced Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For (3E)-4-(3-methoxyphenyl)but-3-en-2-one, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine its optimized geometry and various electronic properties. ijstr.org These calculations form the foundation for understanding the molecule's stability, reactivity, and spectroscopic characteristics.

DFT calculations are instrumental in mapping out potential reaction pathways for the synthesis or transformation of this compound. By calculating the potential energy surface of a reaction, researchers can identify the minimum energy structures of reactants, products, and intermediates. Crucially, this method allows for the location and characterization of transition states, which are the high-energy species that exist at the peak of the energy barrier between reactants and products. mdpi.com

The analysis of the transition state structure provides critical information about the geometry and electronic distribution of the molecule at the point of maximum energy along the reaction coordinate. mdpi.com This knowledge is essential for understanding the reaction mechanism, predicting reaction kinetics, and identifying the factors that control the stereoselectivity and regioselectivity of chemical processes involving this butenone derivative.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. chalcogen.ro The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. nih.gov DFT calculations provide precise energy values for these orbitals and allow for their visualization, showing their distribution across the molecular structure. This analysis also helps in understanding intramolecular charge transfer (ICT) phenomena, where electron density is transferred from a donor part of the molecule to an acceptor part upon electronic excitation, a process that governs the molecule's photophysical properties. ijstr.orgchemrxiv.org

| Parameter | Description | Typical Significance |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Represents the electron-donating capacity of the molecule. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Represents the electron-accepting capacity of the molecule. |

| Energy Gap (ΔE) (eV) | Difference between ELUMO and EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. nih.gov |

From the HOMO and LUMO energy values obtained through DFT, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors provide a conceptual framework for understanding its reactivity.

Key descriptors include:

Ionization Potential (I) : Approximated as -EHOMO.

Electron Affinity (A) : Approximated as -ELUMO.

Electronegativity (χ) : Calculated as (I + A) / 2, it measures the molecule's ability to attract electrons. xisdxjxsu.asia

Chemical Hardness (η) : Calculated as (I - A) / 2, it indicates resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Global Softness (S) : The reciprocal of hardness (1 / η), it measures the molecule's polarizability.

Electrophilicity Index (ω) : Calculated as χ² / (2η), this index quantifies the energy stabilization when the molecule acquires additional electronic charge, indicating its capacity to act as an electrophile.

| Reactivity Descriptor | Formula | Chemical Interpretation |

|---|---|---|

| Electronegativity (χ) | (I + A) / 2 | Measures the tendency to attract electrons. xisdxjxsu.asia |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to charge transfer. |

| Global Softness (S) | 1 / η | Indicates the molecule's polarizability and reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic nature of the molecule. |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactivity of a molecule. xisdxjxsu.asia It illustrates the electrostatic potential on the surface of the molecule, where different colors represent different potential values. Typically, red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote regions of positive potential (electron-poor), prone to nucleophilic attack. ymerdigital.com For this compound, the MEP map would likely show negative potential around the carbonyl oxygen atom, making it a site for electrophilic interaction.

Fukui functions are local reactivity descriptors that provide more quantitative insight into the reactivity of specific atomic sites within a molecule. ymerdigital.com Derived from the change in electron density as the number of electrons in the system changes, they help identify which atoms are most likely to act as electrophilic or nucleophilic centers. This analysis complements the MEP map by pinpointing the most reactive sites for various types of chemical reactions. xisdxjxsu.asia

Molecular Dynamics Simulations to Elucidate Interactions

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. mdpi.com By applying a molecular force field, such as CHARMM or GROMOS, MD simulations can track the trajectory of this compound in a simulated environment, such as in a solvent or interacting with a biological target like a protein. uq.edu.au

These simulations can elucidate:

Binding Modes and Stability : How the molecule binds to a receptor's active site and the stability of the resulting complex.

Conformational Changes : The flexibility of the molecule and any conformational changes that occur upon binding or in different environments.

Solvation Effects : How the molecule interacts with solvent molecules and how this affects its structure and properties.

Intermolecular Forces : The specific hydrogen bonds, van der Waals forces, and electrostatic interactions that govern its interactions with other molecules.

MD simulations provide a dynamic picture of molecular interactions that is not available from static modeling methods, offering deeper understanding of its behavior in a realistic biological or chemical system. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Butenone Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. openmedicinalchemistryjournal.comnih.gov For a class of compounds like butenone derivatives, a QSAR study involves several steps:

Data Set Collection : A series of butenone derivatives with experimentally measured biological activities (e.g., enzyme inhibition, cytotoxicity) is compiled.

Descriptor Calculation : A wide range of molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each molecule in the series.

Model Development : Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a model that correlates the descriptors with the observed activity. nih.gov

Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

A validated QSAR model can be used to predict the biological activity of new, untested butenone derivatives, including this compound. This approach accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency and helps in understanding the structural features that are crucial for their biological effects. researchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., NMR, IR, UV-Vis)

The prediction of spectroscopic properties for compounds like this compound through computational methods, and the subsequent correlation of this data with experimental findings, is a cornerstone of modern chemical analysis. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become instrumental in understanding the structural and electronic properties that govern spectroscopic behavior. While a comprehensive study directly comparing experimental and a full suite of theoretical data for this compound is not extensively documented in publicly available literature, the principles and expected correlations can be robustly established by examining research on closely related chalcone (B49325) derivatives. nih.gov

Theoretical approaches, such as using the B3LYP hybrid functional with a basis set like 6-311++G(d,p), are frequently employed to optimize the molecular geometry and predict vibrational frequencies (IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). nih.gov The correlation between these theoretical values and experimental data provides deep insights into the molecule's structure and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is highly sensitive to the chemical environment of atomic nuclei. Theoretical calculations of ¹H and ¹³C NMR chemical shifts are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method on the DFT-optimized geometry of the molecule.

For this compound, the expected experimental ¹H NMR signals can be inferred from its structure and data from similar compounds. The protons of the α,β-unsaturated ketone system are anticipated to appear as doublets in the olefinic region of the spectrum. The aromatic protons will present a more complex splitting pattern due to the meta-substitution on the phenyl ring. The methoxy (B1213986) and acetyl methyl protons are expected to appear as sharp singlets in the upfield region.

A comparison with the closely related isomer, (E)-4-(4-methoxyphenyl)but-3-en-2-one, shows characteristic signals for the oxymethyl protons at 3.83 ppm and the terminal methyl protons at 2.35 ppm. blogspot.com The olefinic and aromatic protons for this isomer are observed between 6.37 and 7.69 ppm. blogspot.com It is expected that the chemical shifts for this compound would be in similar ranges, with minor deviations due to the different position of the methoxy group.

Table 1: Predicted vs. Typical Experimental ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Typical Experimental δ (ppm) | Predicted δ (ppm) | Correlation Notes |

| -COCH₃ | 2.3 - 2.4 | Typically calculated with high accuracy. | High correlation expected. |

| -OCH₃ | 3.8 - 3.9 | High correlation expected. | High correlation expected. |

| C=CH- (α to C=O) | 6.6 - 6.8 | Good correlation, may show slight deviation. | The deshielding effect of the carbonyl group is generally well-predicted. |

| Ar-CH=C (β to C=O) | 7.4 - 7.6 | Good correlation, may show slight deviation. | The position is sensitive to the conformation of the molecule. |

| Aromatic Protons | 6.9 - 7.5 | Moderate to good correlation. | The precise shifts and splitting patterns can be complex to predict perfectly due to solvent effects and rotational averaging. |

Table 2: Predicted vs. Typical Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Typical Experimental δ (ppm) | Predicted δ (ppm) | Correlation Notes |

| -C OCH₃ | 27 - 28 | High correlation expected. | Generally accurate prediction. |

| -OC H₃ | 55 - 56 | High correlation expected. | Generally accurate prediction. |

| =C H- (α to C=O) | 128 - 130 | Good correlation. | Sensitive to electronic effects of the aromatic ring. |

| Ar-C H= | 143 - 145 | Good correlation. | Sensitive to electronic effects of the aromatic ring. |

| Aromatic Carbons | 113 - 138 | Moderate to good correlation. | Predictions are generally good, but can be influenced by the choice of functional and basis set. |

| Ar-C -O | 159 - 161 | Good correlation. | The chemical shift is significantly influenced by the oxygen atom. |

| C =O | 198 - 200 | Good correlation. | The carbonyl carbon is a key indicator and is usually predicted with reasonable accuracy. |

Infrared (IR) Spectroscopy

Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational method.

For this compound, the most characteristic IR absorption bands are due to the C=O (carbonyl) and C=C (alkene and aromatic) stretching vibrations. The α,β-unsaturated nature of the ketone is expected to lower the C=O stretching frequency compared to a simple saturated ketone. msu.edu Conjugation with the phenyl ring will further influence this absorption.

Table 3: Predicted vs. Typical Experimental IR Frequencies for this compound

| Vibrational Mode | Typical Experimental Frequency (cm⁻¹) | Predicted Frequency (cm⁻¹) | Correlation Notes |

| C=O Stretch (Ketone) | 1660 - 1680 | Scaled values show high correlation. | The effect of conjugation is a key feature and is generally well-reproduced in calculations. |

| C=C Stretch (Alkene) | 1600 - 1640 | Scaled values show high correlation. | Often coupled with aromatic C=C stretches. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Scaled values show high correlation. | Multiple bands are expected in this region. |

| C-O Stretch (Aryl Ether) | 1200 - 1280 | Good correlation. | Strong, characteristic band. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Good correlation. | Typically appear as a group of weaker bands. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Good correlation. | Includes methyl group stretches. |

UV-Visible (UV-Vis) Spectroscopy

The prediction of UV-Vis absorption spectra is carried out using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition energies correspond to the absorption maxima (λ_max) in the experimental spectrum.

Chalcones are known to have strong UV absorption due to the presence of the cinnamoyl chromophore. researchgate.net For this compound, the principal absorption bands are expected to arise from π → π* transitions within the conjugated system. The position of the methoxy group on the phenyl ring will modulate the λ_max. The correlation between theoretical and experimental λ_max values is generally good, although the choice of solvent in the computational model is crucial for accurate predictions, as it can significantly influence the electronic transitions.

Table 4: Predicted vs. Typical Experimental UV-Vis Absorption for this compound

| Electronic Transition | Typical Experimental λ_max (nm) | Predicted λ_max (nm) | Correlation Notes |

| π → π | 310 - 340 | Good correlation with appropriate solvent model. | This is the main absorption band and is sensitive to the extent of conjugation and solvent polarity. |

| n → π | 380 - 420 | Moderate correlation. | This transition is often weaker and can be more difficult to predict accurately. |

Research on Derivatives and Analogues of 3e 4 3 Methoxyphenyl but 3 En 2 One

Structural Modifications and their Impact on Chemical Transformations

The chemical reactivity of (3E)-4-(3-methoxyphenyl)but-3-en-2-one and its analogues is profoundly influenced by their structural characteristics. Alterations to the phenyl ring substituents and the stereochemistry of the enone system can dramatically change the molecule's electronic properties and spatial arrangement, thereby affecting its role in chemical transformations.

Influence of Substituents on Phenyl Ring (e.g., Methoxy (B1213986), Hydroxy, Acetyl, Trimethoxy)

Substituents on the phenyl ring play a critical role in modulating the reactivity of the entire molecule through a combination of inductive and resonance effects. libretexts.orglibretexts.org These effects alter the electron density of the aromatic ring and the conjugated α,β-unsaturated ketone system, which in turn influences the molecule's susceptibility to electrophilic or nucleophilic attack. libretexts.orglumenlearning.com

Activating Groups : Electron-donating groups, such as methoxy (-OCH₃) and hydroxy (-OH), enhance the electron density of the benzene (B151609) ring. libretexts.orglibretexts.org This "activation" makes the ring more nucleophilic and thus more reactive towards electrophiles. lumenlearning.com For instance, a methoxy substituent can increase the rate of electrophilic substitution by a factor of ten thousand compared to unsubstituted benzene. libretexts.org This is due to the donation of electrons into the ring through resonance (p-π conjugation), which stabilizes the carbocation intermediate formed during the reaction. libretexts.orglibretexts.org

Deactivating Groups : Conversely, electron-withdrawing groups like acetyl (-COCH₃) or nitro (-NO₂) decrease the electron density of the ring, making it less reactive towards electrophilic substitution. libretexts.org These groups pull electron density away from the ring, destabilizing the intermediate carbocation. lumenlearning.com

The position of the substituent also matters. The methoxy group in the meta position in this compound primarily exerts an electron-withdrawing inductive effect on the positions ortho and para to it. However, its analogues with substituents in the ortho or para position, such as in (E)-4-(4-methoxyphenyl)but-3-en-2-one or (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one, show enhanced electron-donating resonance effects. libretexts.orgresearchgate.net The presence of multiple methoxy groups, as in trimethoxy derivatives, further amplifies these electronic effects, significantly influencing the compound's reaction kinetics and pathways. researchgate.net

| Substituent Group | Example Compound Derivative | Electronic Effect | Impact on Phenyl Ring Reactivity |

|---|---|---|---|

| Methoxy (-OCH₃) | (E)-4-(4-methoxyphenyl)but-3-en-2-one | Electron-donating (Resonance) > Electron-withdrawing (Inductive) | Activating libretexts.org |

| Hydroxy (-OH) | (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one | Strongly Electron-donating (Resonance) | Strongly Activating libretexts.orgresearchgate.net |

| Acetyl (-COCH₃) | Chalcone (B49325) analogue with acetyl group | Electron-withdrawing (Resonance and Inductive) | Deactivating libretexts.org |

| Trimethoxy (e.g., -3,4,5-(OCH₃)₃) | 4-[5-(1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulphonamide | Strongly Electron-donating (Resonance) | Strongly Activating researchgate.net |

Stereochemical Influence on Reactivity (E/Z Isomerism)

Stereochemistry, particularly the configuration around the C3=C4 double bond (E/Z isomerism), is a crucial determinant of reactivity. siue.edu The (3E) designation indicates that the higher priority groups on each carbon of the double bond are on opposite sides (trans), which is generally the more thermodynamically stable configuration due to reduced steric hindrance. mdpi.com

Functionalization Strategies and Hybrid Compound Design (e.g., Chalcone-Salicylate Hybrids)

A prominent strategy in medicinal chemistry involves the functionalization of core scaffolds like this compound to create hybrid compounds. This molecular hybridization approach combines two or more different pharmacophores into a single molecule, aiming to produce new compounds with improved or synergistic biological activities. mdpi.com

An example of this strategy is the synthesis of chalcone-salicylate hybrids. Researchers have successfully synthesized (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate. mdpi.comsemanticscholar.org In this design, a chalcone analogue is connected to a salicylate (B1505791) moiety via a flexible butyl linker. mdpi.com This approach leverages the known biological properties of both chalcones and salicylates to create a new chemical entity with potentially unique therapeutic applications. mdpi.com The synthesis involves linking the two parent molecules, a process that functionalizes the original chalcone structure without disrupting its core α,β-unsaturated ketone system, which is often crucial for its reactivity. mdpi.comsemanticscholar.org

Role as Building Blocks in Complex Organic Synthesis

The α,β-unsaturated ketone moiety is a key functional group that makes this compound and its analogues valuable building blocks in organic synthesis. nih.gov Their conjugated system allows for a variety of addition reactions, making them ideal precursors for constructing more complex molecular architectures, particularly heterocyclic systems. msu.edu

Synthesis of Nitrogen Heterocycles

Compounds based on the (3E)-4-(aryl)but-3-en-2-one framework are widely used for the preparation of nitrogen-containing heterocycles. nih.govmsu.edu The electrophilic nature of the β-carbon and the carbonyl carbon in the enone system makes them susceptible to attack by binucleophilic reagents containing nitrogen.

For example, the reaction of these α,β-unsaturated ketones with hydrazine (B178648) or its derivatives is a classic and efficient method for synthesizing pyrazole (B372694) rings. nih.gov This reaction proceeds via a Michael addition of one nitrogen atom to the β-carbon, followed by cyclization and dehydration to form the stable aromatic pyrazole ring. researchgate.netmdpi.com This straightforward approach allows for the creation of a diverse library of substituted pyrazoles, which are significant in medicinal chemistry. researchgate.netnih.gov

Precursors for Pharmaceutically Relevant Scaffolds (e.g., Hantzsch Products, Pyrazolines)

The versatility of this compound and its derivatives extends to their use as precursors for a range of pharmaceutically important scaffolds. nih.gov

Hantzsch Products : These α,β-unsaturated ketones are extensively used as substrates in the Hantzsch pyridine (B92270) synthesis to create dihydropyridine (B1217469) derivatives. nih.gov These products are a well-known class of cardiovascular drugs.

Pyrazolines : As intermediates in the synthesis of pyrazoles from hydrazines, 4,5-dihydro-1H-pyrazoles (pyrazolines) are formed. researchgate.net The reaction involves the condensation of the α,β-unsaturated ketone with a hydrazine derivative, followed by cyclization. researchgate.net Pyrazoline scaffolds are present in many compounds with a wide spectrum of biological activities. nih.gov

| Starting Material Class | Reagent | Resulting Scaffold | Pharmaceutical Relevance |

|---|---|---|---|

| α,β-Unsaturated Ketones | Ethyl acetoacetate, Aldehyde, Ammonia | Hantzsch Dihydropyridines | Cardiovascular drugs nih.gov |

| α,β-Unsaturated Ketones | Hydrazine Hydrate / Substituted Hydrazines | Pyrazolines / Pyrazoles | Broad spectrum of bioactivity researchgate.netnih.gov |

Investigation of Biological Activities and Underlying Molecular Mechanisms Pre Clinical, in Vitro, Cellular, Molecular Mechanisms

Anti-Inflammatory Effects and Associated Pathways

Inflammation is a critical biological response, and its dysregulation is implicated in numerous diseases. nih.gov Chalcones and their derivatives have been investigated for their anti-inflammatory properties. mdpi.comnih.gov A key mechanism often explored is the inhibition of nitric oxide (NO) production. nih.gov Overproduction of NO is a hallmark of inflammatory disorders, making its inhibition a promising therapeutic strategy. nih.gov

Preclinical studies on related methoxyphenyl-containing compounds have shown that they can suppress the expression of inflammatory proteins such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in cell models, often stimulated by agents like lipopolysaccharide (LPS). nih.gov The anti-inflammatory effects of some chalcones are mediated through the induction of heme oxygenase-1 (HO-1), an enzyme that protects cells from inflammation and oxidative stress. nih.gov These activities are often linked to the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and STAT3 pathways, which are central regulators of the inflammatory response. nih.govnih.govmdpi.com

Anti-Cancer Research: Cellular and Molecular Mechanisms

The potential of chalcone (B49325) derivatives as anti-cancer agents has been a significant area of research. researchgate.netnih.gov These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines. mdpi.com The anti-cancer activity stems from their ability to interfere with multiple cellular processes crucial for cancer cell survival and proliferation.

A primary mechanism by which many anti-cancer agents eliminate tumor cells is through the induction of apoptosis, or programmed cell death. iiarjournals.orgfrontiersin.org Studies on various chalcone derivatives have demonstrated their ability to trigger apoptosis in different cancer cell lines, including those from breast, colon, and prostate cancers. nih.govnih.gov The process is often caspase-dependent, involving the activation of key executioner proteins like caspase-3, which leads to characteristic cellular changes such as DNA fragmentation. iiarjournals.orgfrontiersin.org

The apoptotic cascade can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Evidence suggests that chalcone-related compounds can influence both. For example, some analogues induce apoptosis by up-regulating death receptors like Fas and DR3. nih.gov Others affect the balance of the Bcl-2 family of proteins, which regulate mitochondrial integrity, leading to the release of cytochrome c and subsequent caspase activation. frontiersin.orgnih.gov

The relationship between cancer and oxidative stress is complex; cancer cells often exhibit high levels of reactive oxygen species (ROS), which can promote tumorigenesis, but excessive ROS can also trigger cell death. nih.gov This delicate balance presents a therapeutic window. Some anti-cancer compounds function by exacerbating oxidative stress in cancer cells to a lethal level. nih.gov Chalcones, due to their chemical structure, can participate in redox reactions and modulate oxidative stress pathways. researchgate.net The precise effect, whether pro-oxidant or antioxidant, can depend on the specific compound and cellular context. The modulation of key antioxidant systems, such as the Nrf2/Keap1 signaling pathway, is a critical aspect of this activity. mdpi.comnih.gov

Uncontrolled cell proliferation is a defining feature of cancer. ekb.eg Anti-cancer agents often work by halting the cell cycle, thereby preventing cancer cells from dividing. nih.gov Chalcone derivatives have been shown to induce cell cycle arrest at different phases, most commonly the G2/M phase. ekb.egmdpi.com This arrest prevents the cell from entering mitosis, the process of cell division.

The mechanism behind this arrest often involves the disruption of microtubule dynamics. Microtubules are essential components of the mitotic spindle, which segregates chromosomes during cell division. Compounds that interfere with tubulin polymerization can disrupt spindle formation, leading to mitotic arrest. mdpi.com This arrest can subsequently trigger apoptosis if the cell cannot resolve the defect. researchgate.net Studies have shown that some chalcones bind to the colchicine (B1669291) site on tubulin, inhibiting its polymerization and causing an accumulation of cells in the G2/M phase.

Table 2: Anti-Cancer Mechanisms of Chalcone Derivatives in Preclinical Studies This table summarizes general findings for the chalcone class of compounds from various in vitro cancer research studies.

| Mechanism | Effect on Cancer Cells | Key Molecular Events |

|---|---|---|

| Induction of Apoptosis | Programmed cell death. nih.gov | Activation of caspases (e.g., caspase-3), modulation of Bcl-2 family proteins, upregulation of death receptors (Fas, DR3). nih.govfrontiersin.orgnih.gov |

| Cell Cycle Arrest | Halts cell division. ekb.eg | Primarily at the G2/M phase, inhibition of tubulin polymerization, disruption of mitotic spindle formation. mdpi.com |

| Modulation of Oxidative Stress | Alters the balance of ROS. nih.gov | Interaction with cellular redox systems, potential to increase ROS to cytotoxic levels. nih.gov |

| Inhibition of Signaling Pathways | Blocks pro-survival signals. | Inhibition of NF-κB and STAT3 pathways. nih.gov |

The biological effects of (3E)-4-(3-methoxyphenyl)but-3-en-2-one and related chalcones are mediated by their interaction with specific molecular targets within the cell. The NF-κB signaling pathway is a critical regulator of inflammation, immunity, and cell survival, and its aberrant activation is common in many cancers. A key regulator of this pathway is the IκB kinase (IKK) complex, which includes the catalytic subunit IKKβ. By inhibiting IKKβ, compounds can prevent the activation of NF-κB, thereby suppressing the expression of pro-inflammatory and anti-apoptotic genes. The α,β-unsaturated ketone moiety present in chalcones is known to be a reactive site that can covalently bind to nucleophilic residues, such as cysteine, in target proteins like IKKβ, leading to their inhibition. This interaction represents a significant mechanism for the anti-inflammatory and anti-cancer effects observed for this class of compounds.

Death Receptor Pathway Modulation

The extrinsic pathway of apoptosis, initiated by the activation of death receptors, is a critical mechanism for programmed cell death. bosterbio.com Research into derivatives of this compound has explored their potential to modulate this pathway. Death receptors like Fas, TNFαR, and TRAIL receptors, upon binding to their respective ligands, recruit adaptor proteins and initiate a cascade of caspase activation. cellsignal.comnih.gov

A key event in this pathway is the activation of initiator caspase-8, which can then directly activate effector caspase-3 or cleave the protein Bid, linking the extrinsic to the intrinsic (mitochondrial) pathway of apoptosis. cellsignal.comnih.gov Studies on (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), a related compound, have shown that it can induce apoptosis in breast cancer cells. nih.gov This induction is marked by the cleavage and activation of caspases-3, -8, and -9. nih.gov The activation of caspase-8, in particular, suggests that MMPP engages the death receptor signaling pathway to exert its pro-apoptotic effects. nih.gov

Table 1: Pro-Apoptotic Effects of a Derivative Compound (MMPP)

| Molecular Target | Observed Effect in Breast Cancer Cells | Implied Pathway |

|---|---|---|

| Caspase-8 | Activation / Cleavage | Death Receptor Pathway |

| Caspase-9 | Activation / Cleavage | Mitochondrial Pathway |

| Caspase-3 | Activation / Cleavage | Common Effector Caspase |

| Bcl-2 | Inhibition | Mitochondrial Pathway Regulation |

| Bax | Activation | Mitochondrial Pathway Regulation |

Data sourced from studies on the derivative (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP). nih.gov

Antioxidant Properties and Related Biological Effects

Chalcones and their derivatives are recognized for their antioxidant properties. researchgate.net The structural analog, 4-(4-hydroxy-3-methoxyphenyl)-3-buten-2-one, which is a structural half of curcumin, is noted for its antioxidant capabilities. lookchem.com Investigations into various derivatives have confirmed this potential. For instance, a series of sulfonamide-based chalcone derivatives were assessed for their antioxidant activity, with some demonstrating the ability to inhibit DPPH and ABTS radicals. researchgate.netresearchgate.net

The antioxidant effects of these compounds are often evaluated through in vitro screening assays. researchgate.net Studies on compounds like raspberry ketone, magnolol, and a synthesized derivative of zingerone (B1684294) have demonstrated notable antioxidant effects in blood serum. researchgate.net The capacity of these molecules to scavenge free radicals points to their potential in mitigating oxidative stress, a key factor in various pathologies.

Enzyme and Receptor Interaction Studies (e.g., Glutathione (B108866) Transferase)

The interaction of this compound derivatives with specific enzymes and cellular receptors is a key area of research for understanding their mechanisms of action.

Glutathione Transferase (GST): Glutathione S-transferases (GSTs) are a family of enzymes involved in the detoxification of a wide range of compounds, including xenobiotics and products of oxidative stress. nih.govresearchgate.net They catalyze the conjugation of glutathione (GSH) to electrophilic substrates, facilitating their metabolism. nih.gov Bacterial GSTs, for example, have been shown to catalyze the GSH-dependent ring-opening of epoxides. nih.gov While direct interaction studies between this compound and GSTs are not extensively detailed, the chalcone structure suggests potential for such metabolic interactions.

Other Receptor Interactions: Significant findings have emerged from studies on the derivative MMPP, which demonstrated dual-regulating effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). nih.gov

VEGFR2: MMPP was found to inhibit the phosphorylation of VEGFR2, a key receptor tyrosine kinase involved in angiogenesis and cell survival. nih.gov

PPARγ: The compound enhanced the transcriptional activity of PPARγ, a nuclear receptor that regulates gene expression related to adipogenesis and has been implicated in cancer. nih.gov

The modulation of these two receptors by MMPP ultimately leads to the downregulation of AKT activity, a central kinase in cell proliferation and survival pathways. nih.gov

Table 2: Receptor and Enzyme Interactions of a Derivative Compound (MMPP)

| Receptor/Enzyme | Type | Effect of MMPP | Downstream Consequence |

|---|---|---|---|

| VEGFR2 | Receptor Tyrosine Kinase | Inhibition of Phosphorylation | Downregulation of AKT activity |

| PPARγ | Nuclear Receptor | Enhanced Transcriptional Activity | Downregulation of AKT activity |

Data sourced from studies on the derivative (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP). nih.gov

Neuroprotective Potential Through Molecular Pathways

Derivatives of this compound have been investigated for their potential to protect against neurodegenerative processes. The ability of small molecules to cross the blood-brain barrier is a critical factor in developing therapies for neurological disorders. researchgate.net

In a preclinical model of Parkinson's disease using MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) in mice, a monoterpene-derived compound synthesized from vanillin (B372448) (a related 4-hydroxy-3-methoxybenzaldehyde) demonstrated significant neuroprotective activity. researchgate.net Specifically, the compound 4-[(3aR,7aS)-1,3,3a,4,5,7a-hexahydro-3,3,6-trimethylisobenzofuran-1-yl]-2-methoxyphenol showed considerable efficacy in this model. researchgate.net This research highlights the potential of this chemical scaffold in the development of agents for neurodegenerative diseases like Parkinson's. researchgate.net

Efflux Pump Inhibition Studies in Drug Resistance Models

A major challenge in chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps. nih.gov The inhibition of these pumps is a promising strategy to reverse MDR. nih.govresearchgate.netfrontiersin.org

A derivative of the core structure, 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide (C-4), has been studied for its ability to reverse P-gp-mediated MDR in cancer cells. nih.gov

Key findings from this research include:

Sensitization to Chemotherapy: Treatment with C-4 significantly increased the cytotoxicity of P-gp substrates like paclitaxel (B517696) and vincristine (B1662923) in resistant cancer cells. nih.gov

Increased Drug Accumulation: The compound was shown to increase the intracellular accumulation of rhodamine 123, a fluorescent P-gp substrate, indicating direct inhibition of the pump's efflux function. nih.gov

Reversible Inhibition: The inhibitory effect of C-4 on P-gp was found to be reversible, and it did not alter the expression level of the P-gp protein itself. nih.gov

These results suggest that derivatives of this compound could serve as templates for the development of chemosensitizing agents to be used in combination with conventional anticancer drugs. nih.gov

Table 3: Efflux Pump (P-glycoprotein) Inhibition by a Derivative Compound (C-4)

| Parameter | Observation | Significance |

|---|---|---|

| Cytotoxicity of Paclitaxel/Vincristine | Dramatically increased in the presence of C-4 | Reversal of multidrug resistance |

| Intracellular Rhodamine 123 | Significantly increased accumulation | Direct inhibition of P-gp efflux function |

| P-gp Expression Level | Unaffected by C-4 treatment | Inhibition is functional, not transcriptional |

| Nature of Inhibition | Reversible | Potential for controlled chemosensitization |

Data sourced from studies on the derivative 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide. nih.gov

Advanced Spectroscopic and Structural Elucidation of 3e 4 3 Methoxyphenyl but 3 En 2 One

Single-Crystal X-ray Diffraction Analysis

While a complete single-crystal X-ray diffraction study for (3E)-4-(3-methoxyphenyl)but-3-en-2-one is not available in the cited literature, extensive data from closely related analogs, such as (E)-4-(4-methoxyphenyl)but-3-en-2-one and (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one, allows for a robust extrapolation of its structural characteristics. rsc.orgresearchgate.net

Crystal Packing and Intermolecular Interactions (e.g., C-H⋯O Hydrogen Bonds)

The crystal packing of analogous methoxy-substituted chalcones is often dominated by weak intermolecular interactions that guide the supramolecular assembly. In the case of the structural isomer (E)-4-(4-methoxyphenyl)but-3-en-2-one, the crystal structure reveals that molecules are linked into chains by C—H⋯O hydrogen bonds. rsc.org These interactions involve hydrogen atoms from the aromatic ring and the methyl group of the enone moiety acting as donors, with the carbonyl oxygen atom serving as the acceptor. It is highly probable that this compound engages in similar C—H⋯O hydrogen bonding patterns, utilizing its carbonyl oxygen as a primary acceptor site to form extended molecular networks.

Bond Lengths and Angles in the Molecular Structure

Analysis of related crystal structures provides expected values for the bond lengths and angles in this compound. The C=O double bond of the ketone is anticipated to have a length of approximately 1.22 Å. The C=C double bond of the enone system will be around 1.34 Å, while the adjacent C-C single bonds will show some double bond character due to conjugation, with lengths around 1.45 Å. researchgate.net Aromatic C-C bonds within the phenyl ring are expected to be in the range of 1.36–1.40 Å. rsc.org The bond angles around the sp² hybridized carbons of the benzene (B151609) ring and the enone backbone will be approximately 120°. rsc.org

Table 1: Predicted Crystallographic Parameters for this compound (based on analogs)

| Parameter | Expected Value/Range | Reference Analog |

|---|---|---|

| Dihedral Angle (Phenyl vs. Enone) | ~4-6° | (E)-4-(4-methoxyphenyl)but-3-en-2-one rsc.org |

| C=O Bond Length | ~1.22 Å | (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one researchgate.net |

| C=C Bond Length (alkene) | ~1.34 Å | (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Stereochemistry

NMR spectroscopy is a definitive tool for confirming the structure and stereochemistry of this compound. While a fully assigned spectrum was not found in the searched literature, the expected chemical shifts and coupling constants can be accurately predicted based on the molecular structure and data from analogous compounds.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton. The methyl protons of the acetyl group (-COCH₃) would appear as a sharp singlet furthest upfield, likely around 2.3-2.4 ppm. The methoxy (B1213986) group protons (-OCH₃) would also be a singlet, typically found around 3.8 ppm. The two vinyl protons on the butenone chain are diastereotopic and will appear as doublets due to coupling with each other. The proton alpha to the carbonyl (C=CH-CO) is expected around 6.6-6.8 ppm, while the proton beta to the carbonyl (Ar-CH=C) will be further downfield, around 7.4-7.6 ppm. The large coupling constant (J) between these two protons, anticipated to be approximately 16 Hz, is characteristic of a trans (E) configuration. The aromatic protons on the 3-methoxyphenyl (B12655295) ring will exhibit a complex splitting pattern in the 6.9-7.4 ppm region.

The ¹³C NMR spectrum would corroborate this structure. The carbonyl carbon is the most deshielded, appearing around 198 ppm. The carbon of the methyl group will be the most upfield signal, around 27 ppm, while the methoxy carbon will resonate near 55 ppm. The olefinic carbons are expected between 125 and 145 ppm, and the aromatic carbons will show signals in the 113 to 160 ppm range, with the carbon attached to the oxygen of the methoxy group being the most downfield in this group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Acetyl | -CH ₃ | ~2.38 (s, 3H) | ~27.5 |

| Acetyl | >C =O | - | ~198.2 |

| Alkene | =CH -CO | ~6.75 (d, 1H, J ≈ 16 Hz) | ~128.0 |

| Alkene | Ar-CH = | ~7.55 (d, 1H, J ≈ 16 Hz) | ~144.5 |

| Methoxy | -OCH ₃ | ~3.85 (s, 3H) | ~55.3 |

| Aromatic | Ar-C -H / Ar-C | - | ~113.1, ~116.8, ~121.0, ~130.0 |

| Aromatic | Ar-C -C=C | - | ~135.8 |

| Aromatic | Ar-C -O | - | ~160.0 |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum of this compound is characterized by several strong absorption bands that confirm the presence of its key functional groups. The most prominent feature is the intense stretching vibration of the α,β-unsaturated carbonyl group (C=O), which is expected to appear in the range of 1660-1685 cm⁻¹. Conjugation with the C=C double bond lowers its frequency compared to a saturated ketone. The stretching vibration of the olefinic C=C bond is expected around 1600-1625 cm⁻¹. Aromatic C=C stretching vibrations will appear as a series of bands between 1450 and 1600 cm⁻¹. The C-O stretching of the aryl ether (methoxy group) will produce a strong, characteristic band around 1250-1260 cm⁻¹. C-H stretching vibrations for the aromatic ring are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methoxy groups appear just below 3000 cm⁻¹.

Table 3: Principal FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| ~3050-3080 | Medium-Weak | C-H Stretch | Aromatic |

| ~2840-2960 | Medium-Weak | C-H Stretch | -CH₃, -OCH₃ |

| ~1665 | Strong | C=O Stretch | α,β-Unsaturated Ketone |

| ~1610 | Medium | C=C Stretch | Alkene |

| ~1585, 1475 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1255 | Strong | C-O Stretch | Aryl Ether |

Mass Spectrometry (HRMS, LC-MS) for Molecular Formula and Fragmentation Patterns

Mass spectrometry provides confirmation of the molecular formula and offers insight into the compound's structure through its fragmentation patterns. For this compound, the molecular formula is C₁₁H₁₂O₂. High-resolution mass spectrometry (HRMS) would show a molecular ion peak [M]⁺ at an m/z value corresponding to the exact mass of 176.08373 g/mol .

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The molecular ion peak [M]⁺ should be clearly visible. A prominent fragmentation pathway for ketones is α-cleavage, which would lead to the loss of the methyl group (-CH₃) to form an acylium ion [M-15]⁺ at m/z 161, or the loss of the acetyl group (-COCH₃) to form a fragment at m/z 133. Another likely fragmentation is the loss of the methoxy group's methyl radical (-CH₃) to give a fragment at [M-15]⁺, or the loss of a formaldehyde (B43269) moiety (-CH₂O) from the methoxy group, resulting in a [M-30]⁺ peak.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula | Description |

|---|---|---|---|

| 176 | [C₁₁H₁₂O₂]⁺ | [M]⁺ | Molecular Ion |

| 161 | [C₁₀H₉O₂]⁺ | [M - CH₃]⁺ | Loss of a methyl radical from acetyl group |

| 145 | [C₁₀H₉O]⁺ | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 133 | [C₉H₉O]⁺ | [M - COCH₃]⁺ | Loss of the acetyl group |

| 105 | [C₇H₅O]⁺ | [C₆H₄CHO]⁺ | Cleavage leading to a benzoyl-type cation |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation |

Future Research Directions and Potential Academic Applications

Development of Novel Synthetic Methodologies for Butenones

While the Claisen-Schmidt condensation is a conventional method for synthesizing chalcones and related butenones, there is considerable scope for the development of more efficient, sustainable, and stereoselective synthetic strategies. nih.gov Future research will likely focus on several key areas:

Green Chemistry Approaches: The use of environmentally benign solvents, such as ionic liquids or natural deep eutectic solvents (NADES), and catalysts is a promising direction. mdpi.com For instance, a novel protocol for a domino Knoevenagel–Michael reaction utilized an L-proline/glycerol NADES, which served as both the solvent and catalyst, significantly reducing reaction times with microwave irradiation. mdpi.com

Catalyst Innovation: Research into novel catalysts to improve yields and selectivity is ongoing. Sodium tungstate (B81510) has been identified as an effective catalyst for improving the yield of monocondensation products in the synthesis of related methoxyphenyl butenones, avoiding the formation of diarylidene ketone by-products. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and control over reaction parameters. Developing flow-based methodologies for the synthesis of (3E)-4-(3-methoxyphenyl)but-3-en-2-one could lead to more efficient and reproducible production.

Asymmetric Synthesis: The development of methods for the asymmetric synthesis of butenone derivatives is crucial for producing enantiomerically pure compounds, which is often a prerequisite for pharmacological applications.

| Synthetic Approach | Key Features | Potential Advantages |

| Green Solvents (NADES) | Use of biodegradable, low-toxicity solvents like L-proline/glycerol. mdpi.com | Reduced environmental impact, potential dual role as catalyst and solvent. mdpi.com |

| Novel Catalysis | Employment of catalysts like sodium tungstate to direct reaction pathways. nih.gov | Improved product yields, higher selectivity for monocondensation products. nih.gov |

| Domino Reactions | Multi-step reactions in a single pot, such as Knoevenagel–Michael sequences. mdpi.com | Increased efficiency, reduced waste from intermediate purification steps. |

| Flow Chemistry | Continuous processing in microreactors. | Enhanced safety, precise control over reaction conditions, easier scalability. |

Further Elucidation of Reaction Mechanisms in Complex Chemical Transformations

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing transformations and discovering new ones. The butenone scaffold can participate in a variety of complex reactions, and future research could focus on:

Computational Mechanistic Studies: Ab initio calculations and Density Functional Theory (DFT) can provide detailed insights into the transition states and intermediates of reactions like the Claisen-Schmidt condensation. researchgate.net Such studies have proposed a two-reaction mechanism involving the activation of an acetophenone (B1666503) followed by a multi-step attack on an aromatic aldehyde. researchgate.net

Domino and Cascade Reactions: Chalcone-like structures are valuable precursors in complex cascade reactions. For example, chalcone (B49325) epoxides have been used in a quadruple relay process to produce highly functionalized furans, creating multiple C-C and C-O bonds in a single process. acs.org Investigating the role of this compound in similar multi-bond-forming transformations is a fertile area for research.

Spectroscopic Interrogation: The use of advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can help identify and characterize transient intermediates in reactions involving butenones, providing direct experimental evidence for proposed mechanisms.

Advanced Computational Modeling for Predictive Reactivity and Bioactivity

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules like this compound, accelerating research and reducing reliance on trial-and-error experimentation.

Quantum Chemical Calculations: DFT methods can be used to optimize molecular geometry and analyze structural, electronic, and energetic properties. These calculations help in understanding the molecule's reactivity through analysis of frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) maps.

Molecular Docking and Dynamics: To predict biological activity, molecular docking studies can simulate the interaction of this compound and its analogues with protein targets. nih.govmdpi.com Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the predicted ligand-protein complexes over time. nih.govmdpi.commdpi.com

QSAR and Machine Learning: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features of a series of butenone analogues with their biological activity. mdpi.com Machine learning algorithms can enhance these models, enabling the screening of virtual libraries and prioritizing compounds for synthesis. mdpi.com

| Computational Method | Application for this compound | Predicted Outcome |

| Density Functional Theory (DFT) | Analysis of electronic structure, vibrational frequencies, and reactivity descriptors. | Understanding of chemical reactivity, spectral properties, and stable conformations. mdpi.com |

| Molecular Docking | Simulation of binding to biological targets (e.g., enzymes, receptors). nih.govnih.gov | Identification of potential biological targets and prediction of binding modes. |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the molecule and its complexes with proteins. mdpi.commdpi.com | Assessment of binding stability and conformational changes upon binding. nih.gov |

| QSAR/Machine Learning | Building predictive models based on structural features and known biological data. mdpi.com | Prioritization of novel analogues with potentially enhanced bioactivity. mdpi.com |

Design and Synthesis of Next-Generation Biologically Active Analogues

The chalcone scaffold is considered a "privileged structure" in medicinal chemistry, and this compound serves as an excellent starting point for the design of new therapeutic agents. nih.govmdpi.com Future work will involve systematic structural modifications to explore structure-activity relationships (SAR).

Scaffold Hybridization: Creating hybrid molecules that combine the butenone core with other pharmacologically relevant moieties is a common strategy to develop molecules with enhanced or novel activities. tudublin.ie

Substitution Pattern Modification: Altering the position and nature of substituents on the phenyl ring can dramatically influence biological activity. For instance, the synthesis of various methoxy- and hydroxy-substituted analogues has been explored to optimize anticancer or antioxidant properties. iiarjournals.orgmdpi.commdpi.com

Bioisosteric Replacement: Replacing functional groups with bioisosteres can improve pharmacokinetic properties or enhance target binding. This approach is central to lead optimization in drug discovery. mdpi.com

A study on novel Gefitinib analogues demonstrated that modifications to a core structure, including the introduction of different side chains, can markedly increase cytotoxicity to cancer cells compared to the parent compound. nih.gov Similarly, synthesizing a library of analogues based on this compound could yield compounds with significantly improved potency against various disease targets. tudublin.ienih.gov

Exploration of this compound as a Precursor for Material Science Applications

The reactive α,β-unsaturated ketone functionality in this compound makes it a potential monomer or building block for novel polymers and functional materials.

Polymer Synthesis: The double bond in the butenone structure could participate in various polymerization reactions, such as free-radical or controlled radical polymerization (e.g., RAFT), to create polymers with unique properties. Related monomers like methylene (B1212753) butyrolactones have been successfully polymerized using RAFT to create well-defined polymers and block copolymers. nsf.gov

Cross-linking Agents: Bifunctional derivatives of the butenone could be synthesized and used as cross-linking agents to create robust polymer networks. researchgate.net The incorporation of such aromatic structures into a polymer backbone can influence its thermal and mechanical properties.

Functional Materials: The conjugated system of this compound suggests potential applications in organic electronics. Derivatives could be designed and synthesized for use as organic light-emitting materials or as components in sensors.

Integration with Systems Biology for Comprehensive Mechanistic Understanding

To fully comprehend the biological effects of this compound and its active analogues, future research must move beyond a single-target focus towards a holistic, systems-level perspective. frontiersin.org